![molecular formula C22H15ClN6OS2 B14214228 N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea CAS No. 832080-80-5](/img/structure/B14214228.png)
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea is a complex organic compound that features a quinoxaline core substituted with thiazole rings and a chlorophenylmethyl urea moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea typically involves multi-step organic reactionsThe final step involves the coupling of the chlorophenylmethyl urea moiety to the quinoxaline-thiazole intermediate under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Thiazole Derivatives: Compounds containing thiazole rings, such as sulfathiazole and ritonavir, share structural similarities and biological activities.
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-6-carboxylate exhibit similar chemical properties and applications.
Uniqueness
N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N’-[(2-chlorophenyl)methyl]urea is unique due to its specific combination of thiazole and quinoxaline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
832080-80-5 |
|---|---|
Fórmula molecular |
C22H15ClN6OS2 |
Peso molecular |
479.0 g/mol |
Nombre IUPAC |
1-[2,3-bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-3-[(2-chlorophenyl)methyl]urea |
InChI |
InChI=1S/C22H15ClN6OS2/c23-15-4-2-1-3-13(15)12-26-22(30)27-14-5-6-16-17(11-14)29-19(21-25-8-10-32-21)18(28-16)20-24-7-9-31-20/h1-11H,12H2,(H2,26,27,30) |
Clave InChI |
BQEMIWZQAPYARO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CNC(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=NC=CS4)C5=NC=CS5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


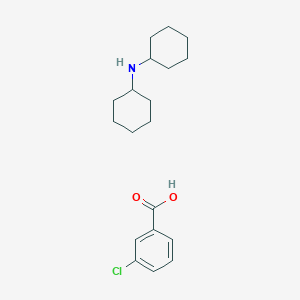
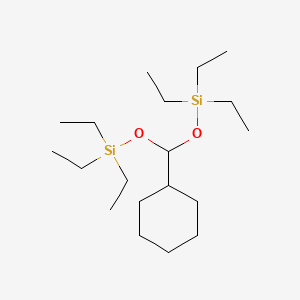
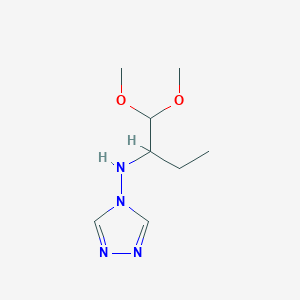
![N-(4-{[2-(2-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14214165.png)
![6-Methyl-N-phenyl-6H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14214166.png)
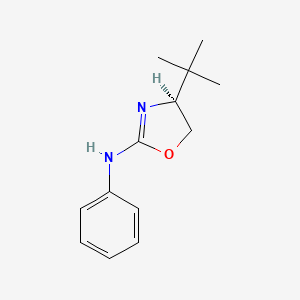

![Benzenemethanamine, N-[2-(phenylseleno)ethylidene]-](/img/structure/B14214180.png)

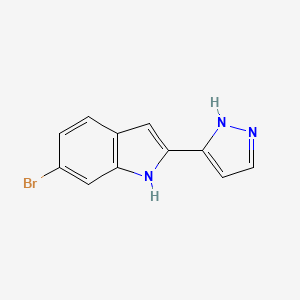
![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
![2-Hexyl-N-[(2R)-2-{[(2R)-2-hexyldecanoyl]amino}cyclohexyl]decanamide](/img/structure/B14214205.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)

